molecular formula C9H9NO2 B8717214 3-(4-Hydroxyphenyl)acrylamide

3-(4-Hydroxyphenyl)acrylamide

Cat. No.: B8717214
M. Wt: 163.17 g/mol
InChI Key: DSMLJOHWFORNLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxyphenyl)acrylamide is a chemical compound with the molecular formula C9H9NO2 It is known for its unique structure, which includes a propenamide group and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)acrylamide typically involves the reaction of methyl 4-hydroxycinnamate with ammonium hydroxide in methanol and water. The reaction is carried out over an extended period, often up to 288 hours, to achieve a yield of approximately 67% .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimized conditions to maximize yield and purity. The use of large-scale reactors and continuous flow systems may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)acrylamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in various halogenated derivatives.

Scientific Research Applications

3-(4-Hydroxyphenyl)acrylamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)acrylamide involves its interaction with various molecular targets and pathways. It may act as an inhibitor or activator of specific enzymes, influencing biochemical processes. The hydroxyphenyl group plays a crucial role in its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    2-Propenamide,3-(4-hydroxy-3-methoxyphenyl)-,(2E)-: Similar structure with an additional methoxy group.

    2-Propenamide,3-(4-hydroxyphenyl)-N-(2-phenylethyl)-,(2E)-: Contains an additional phenylethyl group.

Uniqueness

3-(4-Hydroxyphenyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

IUPAC Name

3-(4-hydroxyphenyl)prop-2-enamide

InChI

InChI=1S/C9H9NO2/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6,11H,(H2,10,12)

InChI Key

DSMLJOHWFORNLY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

For example, according to Examples of WO 2009/066447, the 3-cyanovinylcarbazole group in Formula (V) is produced by heating 3-iodocarbazole (3.52 mmol) and acrylonitrile (7.04 mmol) in dioxane to reflux in the presence of triphenylphosphine (0.53 μmol), palladium acetate (0.18 μmol), and triethylamine (4.23 mmol) at 75° C. for 11.5 hours. In those Examples, the binding between 3-cyanovinylcarbazole and deoxyribose is achieved by stirring 3-cyanovinylcarbazole (1.20 mmol) and Hoffer's chlorosugar (prepared by replacing the hydroxyl group at 1-position of deoxyribose with chlorine, and the hydroxyl groups at 3-position and 6-position of the deoxyribose with a p-toluoyloxy group) (1.24 mmol) in acetonitrile in the presence of KOH (3.87 mmol) and TDA-1 (34 μmol) at room temperature for 20 minutes, and then adding NaOMe (1.2 mmol) in methanol to the resulting mixture, followed by stirring the resulting mixture at room temperature for 3.5 hours to deprotect the hydroxyl groups at 3-position and 6-position of the deoxyribose. According to the method described in Takehiro Ami et al., Organic & Biomolecular Chemistry 5: 2583-2586 (2007), the binding product between p-carbamoylvinylphenol and deoxyribose is similarly produced by reacting p-iodophenol with Hoffer's chlorosugar to bind them together and then reacting the resulting product with methyl methacrylate. According to the method described in Akio Kobori et al., Chemistry Letters 38: 272-273 (2009), the binding product between 4,5′,8-trimethylpsoralen and deoxyribose is similarly produced by reacting 3-iodo-4,5′,8-trimethylpsoralen with Hoffer's chlorosugar. According to the method described in Kenzo Fujimoto et al., Chemical Communications: 3177-3179 (2005), the binding product between N3-methyl-5-cyanovinyluracil and deoxyribose is similarly produced by reacting 2-iodo-N3-methyluridine with acrylonitrile. Also, when a sugar other than deoxyribose (e.g., ribose) is used, a binding product between the photoreactive group and the sugar can be similarly obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.87 mmol
Type
reactant
Reaction Step Three
Name
Quantity
34 μmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
NaOMe
Quantity
1.2 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
( V )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
3.52 mmol
Type
reactant
Reaction Step Eight
Quantity
7.04 mmol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Eight
Quantity
0.53 μmol
Type
reactant
Reaction Step Nine
Quantity
4.23 mmol
Type
reactant
Reaction Step Nine
Quantity
0.18 μmol
Type
catalyst
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
1.2 mmol
Type
reactant
Reaction Step Twelve
Name
Hoffer's chlorosugar
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.